molecular formula C27H33BO3 B372379 Tris(4-methoxy-2,6-dimethylphenyl)borane

Tris(4-methoxy-2,6-dimethylphenyl)borane

Cat. No.: B372379
M. Wt: 416.4g/mol
InChI Key: VKBYPBDDXABDON-UHFFFAOYSA-N
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Description

Tris(4-methoxy-2,6-dimethylphenyl)borane is a triarylborane compound featuring three 4-methoxy-2,6-dimethylphenyl substituents attached to a central boron atom. The methoxy (-OCH₃) and methyl (-CH₃) groups impart distinct electronic and steric properties, influencing its Lewis acidity, solubility, and reactivity.

Properties

Molecular Formula

C27H33BO3

Molecular Weight

416.4g/mol

IUPAC Name

tris(4-methoxy-2,6-dimethylphenyl)borane

InChI

InChI=1S/C27H33BO3/c1-16-10-22(29-7)11-17(2)25(16)28(26-18(3)12-23(30-8)13-19(26)4)27-20(5)14-24(31-9)15-21(27)6/h10-15H,1-9H3

InChI Key

VKBYPBDDXABDON-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C3=C(C=C(C=C3C)OC)C

Canonical SMILES

B(C1=C(C=C(C=C1C)OC)C)(C2=C(C=C(C=C2C)OC)C)C3=C(C=C(C=C3C)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Tris(2,6-dimethylphenyl)borane
  • Formula : C₂₄H₂₇B
  • Molecular Weight : 326.28 g/mol
  • Substituents : 2,6-dimethylphenyl groups.
  • Key Differences : Lacks methoxy groups, resulting in lower electron-donating effects. Exhibits moderate Lewis acidity due to the electron-donating methyl groups, making it a precursor for more complex boranes (e.g., BG0Bpin in ) .
Tris(4-bromo-2,6-dimethylphenyl)borane (TAB)
  • Formula : C₂₄H₂₄BBr₃
  • Molecular Weight : 562.98 g/mol
  • Substituents : 4-bromo and 2,6-dimethylphenyl groups.
  • Key Differences: Bromine substituents increase electron deficiency, enhancing Lewis acidity compared to the methoxy analog. Used in Stille-type polymerizations for donor-acceptor networks .
Trimesitylborane (Tris(2,4,6-trimethylphenyl)borane)
  • Formula : C₂₇H₃₃B
  • Molecular Weight : 368.36 g/mol
  • Substituents : 2,4,6-trimethylphenyl (mesityl) groups.
  • Key Differences : Higher steric bulk due to three methyl groups per aryl ring, reducing Lewis acidity despite electronic effects. Applications include catalysis and materials science .
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
  • Formula : C₁₈BF₁₅
  • Molecular Weight : 511.98 g/mol
  • Substituents : 3,4,5-trifluorophenyl groups.
  • Key Differences : Strong electron-withdrawing fluorine atoms significantly enhance Lewis acidity, making it a superior catalyst for carbene formation and Lewis acid-mediated reactions .
Catalytic Activity
  • Tris(4-methoxy-2,6-dimethylphenyl)borane : Moderate Lewis acidity due to electron-donating methoxy groups. Suitable for reactions requiring milder catalysts.
  • B(C₆F₅)₃ : Exceptional Lewis acidity enables carbene generation from diazo compounds, as shown in DFT studies .
  • Tris(4-bromo-2,6-dimethylphenyl)borane: Used in donor-acceptor polymers for photocatalytic applications due to electron-deficient boron centers .
Optoelectronic Properties
  • Amino-substituted triarylboranes (e.g., carbazolyl derivatives) exhibit charge-transfer absorption and solvatochromism, with dipole inversion upon excitation . Methoxy substituents in the target compound may alter these properties by stabilizing charge-separated states.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Lewis Acidity Key Applications
This compound Not Provided ~440 (estimated) 4-OCH₃, 2,6-CH₃ Moderate Mild catalysis, materials
Tris(2,6-dimethylphenyl)borane C₂₄H₂₇B 326.28 2,6-CH₃ Low-Moderate Precursor synthesis
Tris(4-bromo-2,6-dimethylphenyl)borane C₂₄H₂₄BBr₃ 562.98 4-Br, 2,6-CH₃ High Polymer networks
Trimesitylborane C₂₇H₃₃B 368.36 2,4,6-CH₃ Moderate Sterically hindered catalysis
B(C₆F₅)₃ C₁₈BF₁₅ 511.98 3,4,5-F Very High Carbene generation, catalysis

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